What is the chemical structure and exact mass of 2-cyclopropyl-6-methylpiperidine
What is the chemical structure and exact mass of 2-cyclopropyl-6-methylpiperidine
An In-depth Technical Guide to 2-Cyclopropyl-6-methylpiperidine: Structure, Properties, and Synthesis for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of 2-cyclopropyl-6-methylpiperidine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in pharmaceutical design, and its substitution with a methyl group and a cyclopropyl ring imparts unique physicochemical and pharmacological properties.[1][2] This document details the molecule's precise chemical structure, exact mass, and key identifiers. Furthermore, it outlines a robust and logical synthetic pathway, discusses the compound's stereochemical considerations, and explores the strategic rationale for its use in modern drug discovery, grounded in the established benefits of its constituent chemical motifs.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring, a saturated six-membered heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry.[3] Its prevalence stems from its ability to serve as a versatile, non-planar, and basic framework that can be readily functionalized to optimize ligand-receptor interactions and improve pharmacokinetic profiles. The strategic incorporation of substituents onto the piperidine core is a critical step in modulating a compound's biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The subject of this guide, 2-cyclopropyl-6-methylpiperidine, features two key substituents that are particularly valuable in medicinal chemistry:
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The Methyl Group: A small alkyl group that can enhance binding affinity through hydrophobic interactions and influence the molecule's conformation and metabolic stability.
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The Cyclopropyl Group: This strained three-membered ring is a "bioisostere" for various functional groups and has gained prominence in drug design.[4] Its unique electronic properties and rigid structure can enhance metabolic stability by blocking sites of oxidation, increase potency by locking in a favorable binding conformation, and improve membrane permeability.[4][5][6]
This guide serves as a foundational resource for scientists investigating this compound, providing the necessary data to support its synthesis, characterization, and application in research endeavors.
Chemical Identity and Physicochemical Properties
Precise identification is paramount for any research chemical. The structural and physicochemical properties of 2-cyclopropyl-6-methylpiperidine are summarized below. The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, enabling unambiguous confirmation of its elemental composition.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclopropyl-6-methylpiperidine | [7] |
| CAS Number | 1343199-65-4 | [7] |
| Molecular Formula | C₉H₁₇N | [7][8] |
| Molecular Weight | 139.24 g/mol | [7] |
| Exact Mass | 139.13610 Da | [8] |
| Canonical SMILES | CC1CCCC(N1)C2CC2 | [7][8] |
| InChI | InChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3 | [7][8] |
| InChIKey | PLCIYGHHBGNHLZ-UHFFFAOYSA-N | [7][8] |
Stereochemistry: The Importance of Cis/Trans Isomerism
2-Cyclopropyl-6-methylpiperidine possesses two stereocenters at the C2 and C6 positions of the piperidine ring. This gives rise to two diastereomeric forms: cis and trans, each of which exists as a pair of enantiomers.
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cis-isomer: The cyclopropyl and methyl groups are on the same side of the piperidine ring's average plane.
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trans-isomer: The cyclopropyl and methyl groups are on opposite sides of the ring's average plane.
The spatial arrangement of these substituents profoundly influences the molecule's three-dimensional shape, which is a critical determinant of its biological activity. The choice of synthetic route can often control the diastereomeric ratio of the final product. For instance, in other 2,6-disubstituted piperidines, the cis and trans isomers have demonstrated significantly different potencies in biological assays, underscoring the necessity of careful stereochemical control and characterization in drug development.
Synthesis and Manufacturing Pathway
A robust and scalable synthesis is essential for the practical application of any chemical scaffold. While numerous methods exist for creating substituted piperidines, a highly effective and field-proven approach is the catalytic hydrogenation of the corresponding aromatic precursor, 2-cyclopropyl-6-methylpyridine.[1][9] This method is advantageous due to the commercial availability of a wide range of substituted pyridines and the typically high yields and clean conversions of the reduction step.
Caption: Synthetic workflow for 2-cyclopropyl-6-methylpiperidine.
Experimental Protocol: Catalytic Hydrogenation
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Reactor Setup: A pressure-rated hydrogenation vessel (e.g., a Parr shaker) is charged with the starting material, 2-cyclopropyl-6-methylpyridine[10], and a suitable solvent such as ethanol (EtOH) or acetic acid (AcOH). The use of acetic acid as a solvent can often accelerate the reduction of pyridine rings.
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Catalyst Addition: A hydrogenation catalyst (typically 1-5 mol%) is added under an inert atmosphere (e.g., Nitrogen or Argon). Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C) are highly effective for pyridine reduction.
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Hydrogenation: The vessel is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the target pressure (typically 50-500 psi). The reaction mixture is agitated (stirred or shaken) and may be heated (25-80 °C) to facilitate the reaction.
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Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be analyzed by GC-MS or TLC to confirm the disappearance of the starting material.
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Workup and Isolation: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the solid catalyst. The solvent is then removed from the filtrate under reduced pressure.
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Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation or column chromatography to yield the desired 2-cyclopropyl-6-methylpiperidine.
Self-Validating System: The success of this protocol is validated at each stage. The identity and purity of the starting material are confirmed spectroscopically. Reaction completion is verified by analytical methods (GC-MS/LC-MS), and the final product's structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to match the exact mass of 139.13610 Da.
Applications in Medicinal Chemistry and Drug Development
The combination of the piperidine, methyl, and cyclopropyl motifs makes 2-cyclopropyl-6-methylpiperidine a valuable building block for creating novel chemical entities with therapeutic potential. The rationale for its use is grounded in the established contributions of these fragments to drug-like properties.
Caption: Benefits imparted by the cyclopropyl group in drug design.
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Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Incorporating this group can thus increase a drug's half-life.[4]
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Conformational Constraint: The rigid nature of the cyclopropyl group restricts the rotational freedom of the molecule. This can pre-organize the compound into a conformation that is optimal for binding to its biological target, thereby increasing potency and reducing the entropic penalty of binding.[4]
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Modulation of Physicochemical Properties: The cyclopropyl group increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and potentially the blood-brain barrier. It also has unique electronic properties, with the C-C bonds exhibiting partial π-character, which can influence interactions with target proteins.[4]
Conclusion
2-Cyclopropyl-6-methylpiperidine is a well-defined chemical entity with significant potential as a building block in advanced chemical and pharmaceutical research. Its precise chemical identity, including an exact mass of 139.13610 Da, provides a solid foundation for its analytical characterization. The molecule is readily accessible through established synthetic methodologies such as the catalytic hydrogenation of its pyridine precursor. The strategic combination of a piperidine core with methyl and cyclopropyl substituents presents a compelling framework for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides the core technical information required for researchers to confidently synthesize, identify, and utilize this promising scaffold in their discovery programs.
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